6-(Tert-butoxycarbonyl)-6-azaspiro[2.6]nonane-1-carboxylic acid
Overview
Description
6-(Tert-butoxycarbonyl)-6-azaspiro[26]nonane-1-carboxylic acid is a synthetic organic compound that features a spirocyclic structure with a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Tert-butoxycarbonyl)-6-azaspiro[2.6]nonane-1-carboxylic acid typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires the use of a strong base and a suitable solvent to facilitate the cyclization process.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for efficient mixing and reaction control, as well as advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-(Tert-butoxycarbonyl)-6-azaspiro[2.6]nonane-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected amine can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles like amines or thiols.
Deprotection Reactions: Reagents such as TFA, HCl, or AlCl3 can be used to remove the Boc group.
Major Products Formed
Substitution Reactions: The major products are typically the substituted derivatives of the spirocyclic core.
Deprotection Reactions: The major product is the free amine derivative of the spirocyclic core.
Scientific Research Applications
6-(Tert-butoxycarbonyl)-6-azaspiro[2.6]nonane-1-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Materials Science: The unique spirocyclic structure can be utilized in the design of novel materials with specific properties.
Organic Synthesis:
Mechanism of Action
The mechanism of action of 6-(Tert-butoxycarbonyl)-6-azaspiro[2.6]nonane-1-carboxylic acid largely depends on its use and the specific reactions it undergoes. In the context of organic synthesis, the Boc group serves as a protecting group for amines, preventing unwanted reactions at the amine site. The spirocyclic core can influence the reactivity and stability of the compound, making it a valuable intermediate in various synthetic pathways .
Comparison with Similar Compounds
Similar Compounds
- N-tert-butoxycarbonyl-5-syn-tert-butyldimethylsilyloxymethyl-2-azabicyclo[2.1.1]hexane
- tert-Butyloxycarbonyl-protected amines
Uniqueness
6-(Tert-butoxycarbonyl)-6-azaspiro[2.6]nonane-1-carboxylic acid is unique due to its spirocyclic structure, which imparts distinct steric and electronic properties. This makes it a valuable intermediate for the synthesis of complex molecules, particularly in medicinal chemistry and materials science.
Properties
IUPAC Name |
7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azaspiro[2.6]nonane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-7-4-5-14(6-8-15)9-10(14)11(16)17/h10H,4-9H2,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPAOGOMXWHMOPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(CC1)CC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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